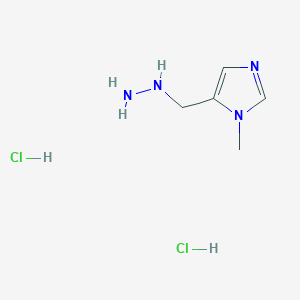
Benzoin-D10
Übersicht
Beschreibung
Benzoin-D10, also known as 2-Hydroxy-2-phenylacetophenone-(rings-d10), is a deuterium-labeled version of Benzoin . It is a kind of alsamic resin isolated from the Styracaceae family . The linear formula of this compound is C6D5CH(OH)COC6D5 .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of Benzoin, with the hydrogen atoms replaced by deuterium . The molecular weight of this compound is 222.31 .Physical And Chemical Properties Analysis
This compound is a solid with a boiling point of 194°C/12mmHg and a melting point of 134-138°C .Wissenschaftliche Forschungsanwendungen
Phytochemie und Qualitätskontrolle
Benzoin-D10 wird in der phytochemischen Forschung eingesetzt, um die komplexe Zusammensetzung von Benzoinharz zu verstehen. Es dient als Standard in der Hochleistungsflüssigchromatographie (HPLC) und der Gaschromatographie-Massenspektrometrie (GC-MS) für die qualitative und quantitative Analyse von Benzoinharz. Dies trägt dazu bei, die Qualität und Konsistenz von Benzoinharz zu gewährleisten, das in verschiedenen Anwendungen verwendet wird .
Traditionelle Medizin
In der traditionellen Medizin kann this compound verwendet werden, um das Vorhandensein von Wirkstoffen in medizinischen Formulierungen zu verfolgen und zu quantifizieren. Seine Anwendung ist entscheidend für die Validierung der traditionellen Verwendung von Benzoinharz, einschließlich der Behandlung von Atemwegsinfektionen und Hauterkrankungen .
Lebensmittelindustrie
This compound spielt in der Lebensmittelindustrie eine Rolle als Marker zur Identifizierung und Quantifizierung von Geschmacksverstärkern, die aus Benzoinharz gewonnen werden. Es hilft bei der Qualitätskontrolle von Lebensmitteln, die Benzoin als Geschmacksstoff enthalten .
Kosmetik und Hautpflege
In der Kosmetikindustrie wird this compound in der Forschung verwendet, um Hautpflegeprodukte zu entwickeln und zu verbessern. Es unterstützt die Analyse der antioxidativen Eigenschaften und der Konservierungswirksamkeit in Formulierungen, die Benzoinharz als Inhaltsstoff enthalten .
Aromatherapie
This compound ist in der Aromatherapieforschung aufgrund seiner fixierenden Eigenschaften von Bedeutung. Es wird verwendet, um die Stabilität und Langlebigkeit von Düften zu untersuchen, in denen Benzoinharz als Basisnote verwendet wird, wodurch die therapeutische Wirkung von aromatischen Verbindungen verstärkt wird .
Pharmakologie
In der pharmakologischen Forschung ist this compound für die Untersuchung der bioaktiven Eigenschaften von Benzoinharz unerlässlich. Es hilft bei der Identifizierung und Quantifizierung pharmakologisch aktiver Bestandteile, die ein Potenzial in der Antitumor-, Neuroprotektions- und antimikrobiellen Aktivität gezeigt haben .
Materialwissenschaften
This compound wird in den Materialwissenschaften angewendet, um das Potenzial des Harzes als natürliches Polymer oder Additiv bei der Herstellung nachhaltiger Materialien zu untersuchen. Seine Rolle bei der Verbesserung der Eigenschaften von biologisch abbaubaren Kunststoffen und Harzen ist ein zentrales Forschungsgebiet .
Umweltwissenschaften
In den Umweltwissenschaften kann this compound verwendet werden, um die ökologischen Auswirkungen der Gewinnung und Verwendung von Benzoinharz zu untersuchen. Es unterstützt die Überwachung des ökologischen Fußabdrucks der Benzoinharzproduktion und seiner Derivate und gewährleistet so nachhaltige Praktiken .
Wirkmechanismus
Target of Action
Benzoin-D10 is the deuterium labeled version of Benzoin . Benzoin is a kind of balsamic resin isolated from the Styracaceae family It’s worth noting that the non-deuterated form, benzoin, is used in organic syntheses .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Benzoin, the non-deuterated form, is known to be a complex balsamic resin containing a variety of chemical constituents, including balsamic acid esters, lignans, and terpenoids
Pharmacokinetics
It’s known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The non-deuterated form, benzoin, is used as a colour additive used for marking plants , suggesting it may have some interaction with plant cells.
Action Environment
It’s known that the chemical constituents of benzoin, the non-deuterated form, are influenced by the place of its geography, origin, and climatic conditions . This suggests that environmental factors could potentially influence the action of this compound as well.
Biochemische Analyse
Biochemical Properties
Benzoin-D10 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways and enzyme interactions. It interacts with various enzymes, including benzoin reductase, which catalyzes the reduction of benzoin to benzil . This interaction is crucial for understanding the metabolic fate of benzoin and its derivatives. Additionally, this compound can be used as a tracer in drug development to study the pharmacokinetics of benzoin .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . This compound also impacts cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and receptors. It binds to benzoin reductase, inhibiting or activating the enzyme’s activity, which in turn affects the reduction of benzoin to benzil . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal impact on cellular function and metabolism. At higher doses, it can cause significant changes in gene expression, enzyme activity, and cellular metabolism . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which this compound can be harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the reduction of benzoin to benzil by benzoin reductase . It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. The study of these interactions helps in understanding the metabolic fate of benzoin and its derivatives .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding the transport and distribution of this compound is crucial for studying its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is directed to specific compartments or organelles, where it exerts its effects on cellular function and metabolism . The study of its subcellular localization helps in understanding the precise mechanisms of action of this compound .
Eigenschaften
IUPAC Name |
2-hydroxy-1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAOCJYIOMOJEB-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1469456.png)



![3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1469461.png)



![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1469466.png)


![4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride](/img/structure/B1469474.png)
